molecular formula C13H19ClN2O4 B12540005 N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide CAS No. 838836-51-4

N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide

Cat. No.: B12540005
CAS No.: 838836-51-4
M. Wt: 302.75 g/mol
InChI Key: KXRDYJSXQXNSSB-UHFFFAOYSA-N
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Description

N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide is a chemical compound with the molecular formula C13H19ClN2O4. It is known for its unique structure, which includes a benzamide core substituted with a bis(2-hydroxyethyl)amino group, a methoxy group, and a chlorine atom. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide typically involves the esterification reaction between formamide and 2-chloroethanol under acidic conditions . This reaction yields the desired product with high efficiency. The process can be optimized by controlling the temperature, reaction time, and the concentration of reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the benzamide core provides structural stability. The methoxy and chlorine substituents can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

838836-51-4

Molecular Formula

C13H19ClN2O4

Molecular Weight

302.75 g/mol

IUPAC Name

N-[[bis(2-hydroxyethyl)amino]methyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C13H19ClN2O4/c1-20-12-3-2-10(14)8-11(12)13(19)15-9-16(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3,(H,15,19)

InChI Key

KXRDYJSXQXNSSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCN(CCO)CCO

Origin of Product

United States

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